Home > Products > Screening Compounds P8694 > 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one - 2034375-66-9

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-2780567
CAS Number: 2034375-66-9
Molecular Formula: C14H20N4O
Molecular Weight: 260.341
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3. 6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Compound 12)Compound Description: Similar to Compound 2, this molecule is also a potential non-hormonal contraceptive targeting meiosis through WEE2 kinase inhibition. [] It was selected based on its in vitro inhibition of oocyte fertilization and minimal impact on somatic cell proliferation. [] Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, differing in the substituents at positions 2, 4, 6, and 8.

4. 3-((6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (Compound 16)Compound Description: This compound is another potential non-hormonal contraceptive identified for its selective inhibition of WEE2 kinase. [] It was chosen for further development based on its efficacy in in vitro oocyte fertilization and somatic cell proliferation assays. []Relevance: This compound belongs to the same pyrido[2,3-d]pyrimidin-7(8H)-one family as 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, with variations in the substituents at positions 2, 4, 6, and 8.

5. 8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)Compound Description: CKIA is a 124I-labeled small molecule Cdk4 inhibitor that has shown promise for tumor imaging and studying cell proliferation processes in vivo using positron emission tomography. [, ] It exhibits specific inhibition of tumor cell proliferation by targeting the Cdk4/pRb/E2F pathway. [, ]Relevance: CKIA shares the pyrido[2,3-d]-pyrimidin-7-one core structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, with differences observed in the substituents at positions 2, 4, 5, 6, and 8.

6. 8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)Compound Description: Similar to CKIA, CKIB is a 124I-labeled small molecule Cdk4 inhibitor investigated for its potential in tumor imaging and studying cell proliferation in vivo. [, ] It demonstrates specific inhibition of the Cdk4/pRb/E2F pathway, leading to tumor cell proliferation inhibition. [, ]Relevance: CKIB shares the same core pyrido[2,3-d]pyrimidin-7-one structure as 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, with variations in the substituents at positions 2, 4, 5, 6, and 8.

7. PF-00271897Compound Description: PF-00271897, chemically known as 8-cyclopentyl-6-[3-(hydroxymethyl)phenyl]-4-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a potent and selective inhibitor of PI3Kα, with a Ki of 2.2 nM. [] It served as a lead compound in the development of PI3K/mTOR dual inhibitors. [] Relevance: PF-00271897 shares the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. The differences lie in the substituents at positions 2, 4, 6, and 8.

8. PF-04691502Compound Description: PF-04691502, chemically identified as 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one, is a potent and selective PI3K/mTOR dual inhibitor. [] It exhibits strong inhibition against PI3K isoforms (α, β, γ, and δ) with Ki's ranging from 1.2 to 2.2 nM and also inhibits mTOR with a Ki of 9.1 nM. []Relevance: PF-04691502 belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one family, sharing the core structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one but with variations in the substituents at positions 2, 4, 6, and 8.

9. 6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylphenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (PD173952)Compound Description: PD173952 is a Src family kinase inhibitor that potently inhibits the proliferation and migration of normal human keratinocytes (NHKs). [] It significantly reduces the production of soluble amphiregulin by NHKs. []Relevance: PD173952 shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. The variations lie in the substituents at positions 2, 4, 6, and 8.

10. 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-oneCompound Description: This compound is a newly identified process-related impurity of palbociclib. [] Its structure was confirmed by MS, NMR, and IR analysis. []Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. The differences lie in the substituents at positions 2, 4, 5, 6, and 8.

11. 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-oneCompound Description: This is another newly identified process-related impurity of palbociclib. [] Its structure was determined by MS, NMR, and IR analysis. []Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. The differences are in the substituents at positions 2, 4, 5, 6, and 8.

Overview

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the class of pyrido[2,3-d]pyrimidines, which are characterized by their fused pyridine and pyrimidine rings. This compound is notable for its potential therapeutic applications, particularly as a kinase inhibitor, which positions it as a candidate for treating various diseases related to cellular signaling pathways.

Source

The compound has been discussed in several scientific articles and patents, indicating its relevance in medicinal chemistry and pharmacology. Notable sources include research on kinase inhibitors and the synthesis of related pyrido[2,3-d]pyrimidine derivatives .

Classification

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can be classified as:

  • Chemical Class: Pyrido[2,3-d]pyrimidines
  • Pharmacological Class: Kinase inhibitors
Synthesis Analysis

Methods

The synthesis of 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. A common approach involves the following steps:

  1. Formation of the Pyrido[2,3-d]pyrimidine Core: This typically involves cyclization reactions that construct the fused ring system.
  2. Substitution Reactions: The introduction of the butyl and isopropylamino groups can be performed via nucleophilic substitution reactions at specific positions on the pyrido[2,3-d]pyrimidine framework.
  3. Purification: The final product is usually purified through recrystallization or chromatography to obtain a compound of high purity suitable for biological testing.

Technical details regarding specific reagents and conditions vary across different synthesis protocols, emphasizing the versatility in synthetic strategies .

Molecular Structure Analysis

Structure

The molecular structure of 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one features:

  • A pyrido[2,3-d]pyrimidine backbone
  • A butyl group at one position
  • An isopropylamino group at another position

Data

The molecular formula is C13H18N4OC_{13}H_{18}N_{4}O, with a molecular weight of approximately 250.31 g/mol. The structural representation can be derived from its IUPAC name, highlighting the functional groups and their positions on the core structure.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for pyrido[2,3-d]pyrimidines:

  • Nucleophilic Substitution: This reaction allows for further functionalization at nitrogen or carbon sites.
  • Reduction Reactions: Certain derivatives may undergo reduction to modify functional groups.
  • Cross-Coupling Reactions: These are useful for introducing diverse substituents onto the aromatic system.

Technical details about these reactions often involve specific catalysts or conditions that optimize yield and selectivity .

Mechanism of Action

Process

The mechanism of action for 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one primarily involves its role as a kinase inhibitor. It targets specific kinases involved in signal transduction pathways that regulate cellular responses to external stimuli. By inhibiting these kinases, the compound can modulate inflammatory responses and other cellular processes.

Data

Research indicates that compounds in this class can effectively inhibit kinases such as p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses . The inhibition mechanism typically involves binding to the ATP-binding site of the kinase.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amines and aromatic compounds.

Relevant data from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) confirm its structural integrity post-synthesis .

Applications

Scientific Uses

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one has significant potential in scientific research due to its properties as a kinase inhibitor:

  • Therapeutic Development: It is investigated for use in treating diseases mediated by dysregulated kinase activity, including cancers and inflammatory disorders.
  • Structure–Activity Relationship Studies: As part of drug discovery efforts, it serves as a scaffold for developing new analogs with improved efficacy and selectivity against specific kinases .

This compound exemplifies how modifications to a core structure can lead to variations with distinct biological activities, making it a valuable subject for ongoing research in medicinal chemistry.

Properties

CAS Number

2034375-66-9

Product Name

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

8-butyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C14H20N4O

Molecular Weight

260.341

InChI

InChI=1S/C14H20N4O/c1-4-5-8-18-12(19)7-6-11-13(17-10(2)3)15-9-16-14(11)18/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16,17)

InChI Key

JVBBBVXHWQPAJH-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C=CC2=C(N=CN=C21)NC(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.